molecular formula C19H17ClN4O4S B3472814 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B3472814
M. Wt: 432.9 g/mol
InChI Key: ROTISOBMQVVIDW-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a structurally complex acetamide derivative characterized by a 4-chloro-2-methylphenoxy moiety linked to an acetamide group, which is further substituted with a phenyl ring bearing a pyrimidin-2-ylsulfamoyl group. This compound belongs to a class of sulfonamide-containing molecules, which are often explored for their biological activities, including enzyme inhibition and antimicrobial properties . Its synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous compounds (e.g., chlorination with sulfuryl chloride in acetonitrile or coupling with pyrimidine derivatives) .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-13-11-14(20)3-8-17(13)28-12-18(25)23-15-4-6-16(7-5-15)29(26,27)24-19-21-9-2-10-22-19/h2-11H,12H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTISOBMQVVIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy precursor. This is followed by the introduction of the pyrimidinylsulfamoyl group and the final acetamide linkage. Common reagents used in these reactions include chlorinating agents, sulfonamides, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

The compound 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, agricultural science, and material science, supported by comprehensive data and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C14H14ClN3O2C_{14}H_{14}ClN_3O_2, with a molecular weight of approximately 291.74 g/mol. The compound features a chloro-substituted phenoxy group and a pyrimidine-based sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide have been extensively studied for their antibacterial effects against various pathogens. A study demonstrated that sulfonamide derivatives could inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of related compounds. For example, the use of pyrimidine derivatives has shown promise in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis due to their ability to inhibit pro-inflammatory cytokines . The specific compound may exhibit similar properties, making it a candidate for further investigation in therapeutic applications.

Cancer Research

The structural characteristics of this compound suggest potential activity against cancer cells. Compounds containing phenyl and pyrimidine groups have been investigated for their ability to induce apoptosis in cancer cells. A recent study reported that certain phenyl-pyrimidine hybrids displayed cytotoxic effects on various cancer cell lines, suggesting that this compound may warrant exploration in oncology .

Herbicidal Activity

The presence of the chloro-substituted phenoxy group suggests that this compound may possess herbicidal properties similar to other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). These herbicides are known for their effectiveness against broadleaf weeds while being less harmful to grasses. Field trials have shown that phenoxy herbicides can significantly reduce weed populations without adversely affecting crop yield .

Pesticide Development

Given the increasing need for sustainable agricultural practices, compounds like this compound could be explored as environmentally friendly alternatives to traditional pesticides. Research into the environmental impact and efficacy of such compounds is crucial for developing new agricultural solutions.

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its functional groups can facilitate the formation of copolymers with desirable properties such as enhanced thermal stability and mechanical strength. Studies have shown that incorporating aromatic and heterocyclic compounds into polymers can improve their performance in various applications, including coatings and composites .

Case Studies

  • Antimicrobial Efficacy : A study conducted on sulfonamide derivatives revealed that modifications to the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that similar modifications to this compound could yield potent antimicrobial agents .
  • Herbicidal Trials : In field trials comparing various phenoxy herbicides, researchers found that those with chlorinated aromatic rings exhibited superior efficacy against common agricultural weeds while maintaining crop safety profiles. This supports the hypothesis that the target compound may function effectively as a herbicide .
  • Polymer Development : Research on aromatic-containing polymers showed improved mechanical properties when synthesized with pyrimidine-based monomers. This indicates potential pathways for utilizing this compound in advanced material applications .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous acetamide derivatives, focusing on substituents, synthetic pathways, and reported applications:

Compound Name Key Substituents Biological/Functional Relevance Synthesis Highlights References
Target Compound : 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide 4-Chloro-2-methylphenoxy, pyrimidin-2-ylsulfamoyl Potential sulfonamide-mediated enzyme inhibition (e.g., DHFR, carbonic anhydrase) Likely involves chloroacetylation and sulfamoylation steps
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine) Pyrimidin-2-ylsulfamoyl, acetyl group Antimicrobial agent (sulfonamide class); used as a reference standard in pharmacopeial studies Prepared via acetylation of sulfadiazine
2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5l) 4-Chlorophenylamino, morpholinosulfonyl Evaluated as a COVID-19 inhibitor; showed moderate activity in biochemical assays Synthesized via nucleophilic substitution of chloroacetamide with aryl amines
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide 4-Chlorophenoxy, N-methyl Herbicidal or pesticidal applications (structural similarity to phenoxy herbicides) Chlorination of precursor using sulfuryl chloride (80% yield)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidin-2-ylsulfanyl, 4-methylpyridinyl Intermediate for bioactive molecules; crystal structure resolved via SHELX refinement Reacted 2-thio-4,6-dimethylpyrimidine with 2-chloroacetamide derivative
N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidinyl, 4-chlorophenyl Anticancer or kinase inhibition (heterocyclic systems common in kinase inhibitors) Sulfanyl linkage via substitution reactions

Structural and Functional Insights

  • Sulfamoyl vs. Sulfonyl Groups: The target compound’s pyrimidin-2-ylsulfamoyl group distinguishes it from derivatives with morpholinosulfonyl (e.g., compound 5l) or simple sulfonyl groups.
  • Chlorinated Aromatic Moieties: The 4-chloro-2-methylphenoxy group in the target compound contrasts with 4-chlorophenylamino (5l) or 4-chlorophenoxy (N-methyl analog). Chlorine atoms improve lipophilicity and metabolic stability, which is critical for bioavailability .
  • Heterocyclic Diversity: Pyrimidine (target compound) and thieno-pyrimidine (compound 15) scaffolds offer distinct electronic profiles. Pyrimidines are often involved in nucleotide mimicry, while thieno-pyrimidines expand π-stacking interactions .

Biological Activity

The compound 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Chloro and methyl groups contribute to its lipophilicity.
  • Phenoxy group enhances its interaction with biological targets.
  • Pyrimidinylsulfamoyl moiety is likely responsible for specific biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity
  • Antimicrobial Properties
  • Anticonvulsant Effects

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds, suggesting that derivatives with a pyrimidine ring can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study involving pyrimidine derivatives reported moderate anticancer activity against a range of tumor types, including lung and breast cancers .

Case Study: Anticancer Screening

A screening was conducted using the National Cancer Institute (NCI) DTP protocol against 60 cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited varying levels of growth inhibition, with some showing promising results in inducing apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)10Induces apoptosis
Compound BMCF7 (Breast)15Cell cycle arrest
Compound CHeLa (Cervical)12DNA damage

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be between 3.12 and 12.5 µg/mL for structurally related derivatives .

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity, indicating potential therapeutic uses in treating bacterial infections.

CompoundBacteriaMIC (µg/mL)
Compound DS. aureus3.12
Compound EE. coli5.00

Anticonvulsant Effects

Preliminary evaluations of related compounds have suggested anticonvulsant properties. For example, compounds featuring similar structural motifs were tested in animal models using the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. Results indicated that certain derivatives showed protective effects against seizures .

Case Study: Anticonvulsant Screening

The anticonvulsant activity was assessed at various doses, revealing that some analogs provided significant protection in the MES test.

CompoundDose (mg/kg)Protection Time (h)
Compound F1000.5
Compound G3004

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Anticancer activity may involve apoptosis induction via mitochondrial pathways.
  • Antimicrobial effects could result from disruption of bacterial cell wall synthesis.
  • Anticonvulsant properties might be linked to modulation of voltage-gated sodium channels.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:
  • Substitution : React 4-chloro-2-methylphenol with a halogenated acetamide precursor under alkaline conditions (e.g., K₂CO₃/DMF) to form the phenoxy-acetamide backbone .
  • Sulfamoyl Coupling : Introduce the pyrimidin-2-ylsulfamoyl group via nucleophilic aromatic substitution using sulfamoyl chloride derivatives in anhydrous DCM, catalyzed by TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) at 0–5°C .
  • Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) and purify intermediates via column chromatography. Acidic or neutral conditions during reduction (e.g., Fe/HCl) minimize side reactions .

Table 1 : Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)Key Side Products
SubstitutionK₂CO₃/DMF, 80°C75–85Unreacted phenol
Sulfamoyl CouplingTBTU/DCM, 0–5°C60–70Sulfonic acid derivatives

Q. How is the structural integrity of the compound confirmed?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal lattice and confirm bond angles (e.g., C–S–N linkages in the sulfamoyl group) . 1H/13C NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.5% .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks (e.g., m/z 435.8 for C₁₉H₁₈ClN₃O₃S) .
  • Melting Point : Consistent melting range (e.g., 198–200°C) confirms crystallinity .

Advanced Research Questions

Q. How to design assays for evaluating the compound’s biological activity?

  • Methodological Answer : Focus on kinase inhibition or antimicrobial activity :
  • Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays. IC₅₀ values can be calculated via dose-response curves (1–100 µM) .
  • Antimicrobial Screening : Test against Gram-positive/negative strains (MIC via broth microdilution; 24–48 hr incubation). Include positive controls (e.g., ciprofloxacin) .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. For example:
  • Tautomeric Equilibria : The sulfamoyl group’s NH protons may exhibit variable coupling in DMSO due to hydrogen bonding .
  • Solvent Artifacts : Confirm peak assignments via 2D NMR (COSY, HSQC) .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize pyrimidine sulfamoyl groups for H-bonding with Lys residues .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps for reactive sites .

Q. How to assess environmental stability and degradation pathways?

  • Methodological Answer :
  • Hydrolytic Degradation : Incubate in pH 7.4 buffer (37°C, 14 days) and monitor via HPLC. Chlorophenoxy fragments are prone to hydrolysis .
  • Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., sulfonic acid derivatives) via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.